Globule Size Distribution and USP <729> Compliance: Intralipid PFAT5 vs. Pharmacopeial Threshold
Intralipid's globule size distribution is regulated by USP Chapter <729>, which mandates that the volume-weighted percentage of fat residing in globules larger than 5 µm (PFAT5) must be less than 0.05%, and the intensity-weighted mean droplet diameter (MDD) must be less than 500 nm [1]. Following a reformulation in 2007 prompted by failure to meet PFAT5 limits after transitioning from glass to plastic containers, Intralipid was modified to achieve compliance [1]. While PFAT5 values for alternative emulsions (SMOFlipid, ClinOleic, Omegaven) are not directly reported in the same studies, all commercial lipid injectable emulsions marketed in the United States must meet this identical USP <729> threshold; the critical differentiation is Intralipid's documented reformulation history establishing a verifiable quality improvement trajectory [1].
| Evidence Dimension | Volume-weighted percentage of fat globules >5 µm (PFAT5) |
|---|---|
| Target Compound Data | <0.05% (post-2007 reformulation; USP <729> compliant) [1] |
| Comparator Or Baseline | Pre-reformulation Intralipid in plastic containers: PFAT5 >0.05% (failed USP <729> limit) [1] |
| Quantified Difference | Reduction from >0.05% to <0.05%; absolute numerical difference not publicly reported in primary literature |
| Conditions | USP Chapter <729> methodology; 31 lots spanning 5-year expiration period analyzed post-reformulation [1] |
Why This Matters
Compliance with USP <729> globule size specifications is a regulatory requirement for market authorization and a critical safety parameter to prevent pulmonary and hepatic microvascular embolization, making documented compliance essential for procurement qualification.
- [1] Driscoll DF, et al. The pharmacopeial evolution of Intralipid injectable emulsion in plastic containers: From a coarse to a fine dispersion. International Journal of Pharmaceutics. 2009;368(1-2):193-199. View Source
